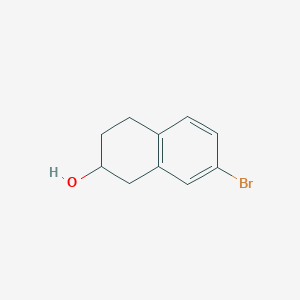
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound with the CAS Number: 1780552-87-5 . It has a molecular weight of 227.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c11-9-3-1-7-2-4-10 (12)6-8 (7)5-9/h1,3,5,10,12H,2,4,6H2 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Chemical Compounds : 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 2,11-dialkyldinaphtho[1,2-b:2′,1′-d]thiophenes and 2,12-dialkyldinaphtho[1,2-b:2′,1′-e]-1,4-dithiines (Nink & Boberg, 1991).
Resolution of Cyclic Trans-Bromohydrin Enantiomers : This compound has been involved in the resolution of cyclic trans-bromohydrin enantiomers, with its crystal structure analysis playing a crucial role in determining the absolute configuration of these compounds (Balani et al., 1983).
Study of Central Serotonergic and Dopaminergic Systems : In research studying the effects of compounds on central serotonergic (5-HT1A) and dopaminergic (D2) systems, this compound and its derivatives have been synthesized and tested. These studies provide insights into the functioning of these neurotransmitter systems (Stjernlöf et al., 1993).
Synthesis of Brominated Derivatives : The compound is used in the high-temperature bromination process to synthesize brominated derivatives like 1,4-dibromonaphthalene, which are key intermediates in various chemical reactions (Çakmak et al., 2000).
Chiral Auxiliary in Chemical Reactions : It has been employed as a chiral auxiliary in Reformatsky-type reactions, showcasing its utility in asymmetric synthesis (Orsini et al., 2005).
Use in Photoreactions : The compound is involved in photoreactions with amines, leading to radical cyclization and ring expansion reactions, which are significant in the field of photochemistry (Hasegawa, 1997).
Synthesis of Cyclobutabenzenes : This chemical plays a role in the stereocontrolled synthesis of cyclobutabenzenes, which is crucial for the selective preparation of various organic compounds (Stanger et al., 1998).
Safety and Hazards
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQHSPTYEKKEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780552-87-5 |
Source


|
| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

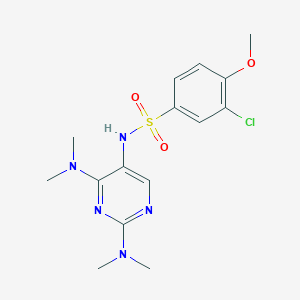
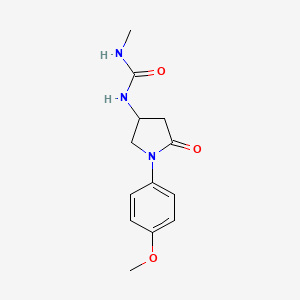
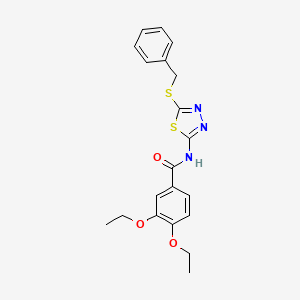
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2609545.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)


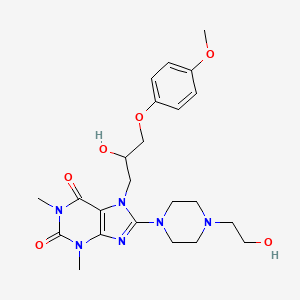

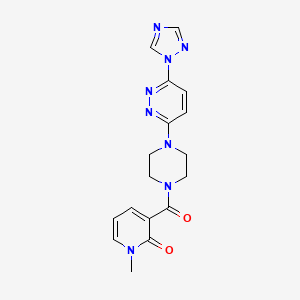

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)
